2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile
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Overview
Description
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is an organic compound characterized by the presence of trimethylsilyloxy groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile typically involves the reaction of appropriate nitrile precursors with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Industry: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyloxy groups provide steric hindrance, protecting reactive sites and facilitating selective reactions. The nitrile groups can participate in nucleophilic and electrophilic reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1: This compound shares the trimethylsilyloxy groups but differs in its backbone structure.
Pyrimidine, 5-methyl-2,4-bis(trimethylsilyl)oxy: Another compound with trimethylsilyloxy groups, used in different applications.
Uniqueness
2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is unique due to its specific combination of functional groups and backbone structure, which confer distinct reactivity and stability properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
88117-30-0 |
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Molecular Formula |
C18H28N2O2Si2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile |
InChI |
InChI=1S/C18H28N2O2Si2/c1-17(14-19,21-23(2,3)4)13-18(15-20,22-24(5,6)7)16-11-9-8-10-12-16/h8-12H,13H2,1-7H3 |
InChI Key |
AWPQCQODUPZQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)O[Si](C)(C)C)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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